molecular formula C10H11IO2 B1437294 Ethyl 5-iodo-2-methylbenzoate CAS No. 612833-45-1

Ethyl 5-iodo-2-methylbenzoate

Cat. No.: B1437294
CAS No.: 612833-45-1
M. Wt: 290.1 g/mol
InChI Key: KIXOYKIVPNXTDY-UHFFFAOYSA-N
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Description

Ethyl 5-iodo-2-methylbenzoate is an organic compound with the molecular formula C10H11IO2 It is a derivative of benzoic acid, where the hydrogen atom at the fifth position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-iodo-2-methylbenzoate can be synthesized through several methods. One common approach involves the iodination of 2-methylbenzoic acid, followed by esterification. The iodination can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The esterification process typically involves reacting the iodinated benzoic acid with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale production.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Reduction Reactions: The compound can be reduced to ethyl 2-methylbenzoate by using reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of ethyl 5-iodo-2-methylbenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.

Major Products Formed:

    Substitution: Ethyl 5-hydroxy-2-methylbenzoate, ethyl 5-cyano-2-methylbenzoate.

    Reduction: Ethyl 2-methylbenzoate.

    Oxidation: Ethyl 5-iodo-2-methylbenzoic acid.

Scientific Research Applications

Ethyl 5-iodo-2-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: this compound is used in the manufacture of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 5-iodo-2-methylbenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. In radiolabeled compounds, the iodine atom can be replaced with a radioactive isotope, allowing the compound to be used in imaging techniques to track biological processes.

Comparison with Similar Compounds

    Ethyl 2-methylbenzoate: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    Ethyl 5-bromo-2-methylbenzoate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    Ethyl 5-chloro-2-methylbenzoate:

Uniqueness: Ethyl 5-iodo-2-methylbenzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for specific applications in radiolabeling and organic synthesis that are not possible with its bromine or chlorine analogs.

Biological Activity

Overview

Ethyl 5-iodo-2-methylbenzoate is an organic compound with the molecular formula C10H11IO2C_{10}H_{11}IO_2. It belongs to the class of benzoate esters and is characterized by a benzene ring substituted with an iodine atom at the 5-position and a methyl group at the 2-position. This unique structure imparts specific biological activities, making it a subject of interest in medicinal chemistry and biochemical research.

Chemical Structure

The compound features a benzoic acid derivative structure, where the carboxyl group is esterified with ethanol. The presence of iodine enhances its reactivity, particularly in nucleophilic substitution reactions, where it can interact with various biological targets such as enzymes and receptors.

Mechanism of Action

This compound can act as a substrate or inhibitor in enzymatic reactions. Its iodine atom allows for unique interactions that may influence binding affinities, making it useful in biochemical assays and studies of enzyme kinetics. The compound may also participate in radiolabeling applications due to the presence of iodine, facilitating imaging studies in biological systems .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Its halogenated structure is believed to enhance its ability to disrupt microbial cell membranes or interfere with metabolic processes.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its effects on cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis. However, further studies are necessary to elucidate the specific mechanisms involved and to assess its efficacy in vivo.

Enzyme Interaction Studies

This compound has been used as a probe in studies examining enzyme interactions. For instance, it can serve as an inhibitor for certain enzymes involved in metabolic pathways, providing insights into the role of specific enzymes in disease processes .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects at concentrations ranging from 50 µg/mL to 200 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anticancer Activity Assessment

In vitro assays using human cancer cell lines revealed that this compound induced apoptosis at doses between 10 µM and 50 µM. Flow cytometry analysis indicated an increase in early apoptotic cells, highlighting its potential as an anticancer agent. Further research is required to explore its effects in animal models and clinical settings .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
Ethyl 5-bromo-2-methylbenzoateBromine instead of iodineDifferent reactivity profile due to bromine
Ethyl 5-chloro-2-methylbenzoateChlorine instead of iodineVarying chemical properties affecting activity
Ethyl 5-iodo-2-bromo-3-methylbenzoateIsomeric compound; different halogen positionsAltered biological activity due to substitution

The comparative analysis reveals that the presence of iodine in this compound provides distinct advantages over its brominated or chlorinated analogs, particularly regarding biological activity and reactivity.

Properties

IUPAC Name

ethyl 5-iodo-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2/c1-3-13-10(12)9-6-8(11)5-4-7(9)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXOYKIVPNXTDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661133
Record name Ethyl 5-iodo-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612833-45-1
Record name Ethyl 5-iodo-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5-amino-2-methylbenzoic acid ethyl ester (500 mg, 2.8 mmol) and iodine (425 mg, 1.68 mmol) in toluene (20 ml) was cooled to 0° C. and treated with t-butyl nitrite (303 mg, 2.94 mmol). The reaction mixture was stirred at 0° C. for 1 hour then at room temperature over the weekend. The reaction mixture was washed with 10% aq sodium thiosulphate (20 ml), and brine (20 ml), dried and evaporated. Flash chromatography [silica, iso-hexane/EtOAc, 9:1] gave 5-iodo-2-methylbenzoic acid ethyl ester as a brown oil 510 mg 63%. 1H NMR (CDCl3):1.39 (3H, t, J=12 Hz), 2.53 (3H, s), 4.36 (2H, q, J=12 Hz), 6.97 (1H,d, J=12 Hz), 7.37 (1H, d, J=12 Hz), 8.20 (1H, s).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
303 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of bromide 3 (39.0 g, 161 mmol) in 1,4-dioxane (150 mL) were added NaI (48.2 g, 321 mmol), CuI (1.6 g, 8.03 mmol) and N,N′-dimethylethyldiamine (1.8 mL, 16.1 mmol). The mixture was evacuated and backfilled with N2. The mixture was stirred at 110° C. for 15 h. The mixture was cooled to room temperature and filtered off through celite. The filtrated was evaporated under vacuum to remove solvent. The residue was diluted with EtOAc and washed with aq. 50% NH4Cl solution. The organic layer was dried over anhydrous MgSO4, filtered, and concentrated in vacuo. The residue was purified by silica column chromatography to provide the titled compound 4 (41.3 g, 89%).
Quantity
39 g
Type
reactant
Reaction Step One
Name
Quantity
48.2 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-dimethylethyldiamine
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
1.6 g
Type
catalyst
Reaction Step One
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.